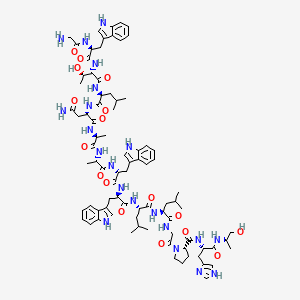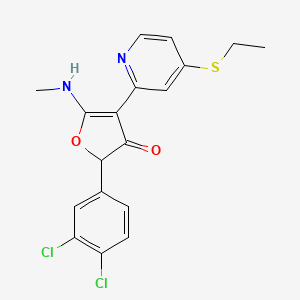
(Ala6,D-trp8,L-alaninol15)-galanin (1-15)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ala6,D-trp8,L-alaninol15)-galanin (1-15), commonly referred to as Galanin (1-15), is a peptide that is derived from the larger neuropeptide, galanin. Galanin is widely distributed throughout the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain modulation, feeding behavior, and stress response. Galanin (1-15) is a truncated form of galanin that has been shown to have specific biological activity and potential therapeutic applications.
作用机制
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) exerts its biological effects by binding to specific receptors on the surface of cells. The galanin receptor family consists of three subtypes: GalR1, GalR2, and GalR3. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has the highest affinity for GalR2, which is primarily expressed in the central nervous system. Activation of GalR2 by galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) leads to the inhibition of neurotransmitter release and the modulation of ion channels, resulting in the observed effects on pain sensitivity and neuroprotection.
Biochemical and Physiological Effects
In addition to its analgesic and neuroprotective effects, galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been shown to have a variety of other biochemical and physiological effects. It has been implicated in the regulation of feeding behavior and energy metabolism, as well as the modulation of stress response and anxiety. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has also been shown to have anti-inflammatory effects and may play a role in the immune response.
实验室实验的优点和局限性
One advantage of using galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in laboratory experiments is its specificity for GalR2, which allows for targeted modulation of specific cellular processes. However, the use of peptides in experiments can be challenging due to their susceptibility to degradation and instability in biological fluids. Additionally, the synthesis and purification of peptides can be time-consuming and expensive.
未来方向
There are several potential future directions for research on galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)). One area of interest is the development of GalR2-selective agonists and antagonists for use as potential therapeutics. Another area of research is the investigation of the role of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in the regulation of feeding behavior and energy metabolism, and its potential as a target for the treatment of obesity and related metabolic disorders. Finally, there is ongoing research into the neuroprotective effects of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) and its potential as a treatment for neurodegenerative diseases.
合成方法
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is completed, the final product is deprotected and cleaved from the resin support. Purification and characterization of the peptide are then carried out using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
科学研究应用
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has analgesic effects and can reduce pain sensitivity in animal models. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H115N21O17/c1-42(2)26-59(74(112)90-39-70(109)104-25-17-24-67(104)82(120)101-65(32-52-38-86-41-91-52)75(113)92-45(7)40-105)97-77(115)60(27-43(3)4)98-80(118)64(31-51-37-89-58-23-16-13-20-55(51)58)99-79(117)63(30-50-36-88-57-22-15-12-19-54(50)57)96-73(111)47(9)93-72(110)46(8)94-76(114)66(33-68(85)107)100-78(116)61(28-44(5)6)102-83(121)71(48(10)106)103-81(119)62(95-69(108)34-84)29-49-35-87-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71,87-89,105-106H,17,24-34,39-40,84H2,1-10H3,(H2,85,107)(H,86,91)(H,90,112)(H,92,113)(H,93,110)(H,94,114)(H,95,108)(H,96,111)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,120)(H,102,121)(H,103,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERTUWBBIXPKKH-FUTSWLKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H115N21O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1678.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,4-b]pyridin-7(5H)-one 1-oxide](/img/structure/B576157.png)

![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)
![2,2,2-Trifluoro-1-[(3S)-3-methyl-1-pyrrolidinyl]ethanone](/img/structure/B576170.png)